4-Azidobutanenitrile
Overview
Description
4-Azidobutanenitrile is an organic compound with the molecular formula C4H6N4 It is characterized by the presence of an azido group (-N3) attached to a butanenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Azidobutanenitrile can be synthesized through several methods. One common approach involves the reaction of 4-chlorobutanenitrile with sodium azide in an organic solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the azide ion replaces the chlorine atom, resulting in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety protocols are in place due to the potentially hazardous nature of azides.
Chemical Reactions Analysis
Types of Reactions
4-Azidobutanenitrile undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) or other polar aprotic solvents.
Cycloaddition: Copper(I) catalysts in the presence of alkynes for the Huisgen cycloaddition.
Major Products Formed
Reduction: 4-Aminobutanenitrile
Cycloaddition: 1,2,3-Triazoles
Scientific Research Applications
4-Azidobutanenitrile has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of triazoles through click chemistry.
Biology: The compound is utilized in bioconjugation techniques, where it helps in labeling biomolecules for imaging and diagnostic purposes.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including potential drugs for neurological disorders.
Industry: this compound is employed in the production of specialty chemicals and materials, such as polymers with unique properties.
Mechanism of Action
The mechanism of action of 4-azidobutanenitrile largely depends on the specific chemical reactions it undergoes. For instance, in click chemistry, the azido group participates in cycloaddition reactions with alkynes, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole product by stabilizing the transition state.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobutanenitrile: A precursor in the synthesis of 4-azidobutanenitrile.
4-Aminobutanenitrile: A reduction product of this compound.
Butanenitrile: The parent compound without the azido group.
Uniqueness
This compound is unique due to the presence of the azido group, which imparts distinct reactivity compared to its analogs. This reactivity makes it a valuable intermediate in the synthesis of various nitrogen-containing compounds, particularly triazoles, which are important in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-azidobutanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4/c5-3-1-2-4-7-8-6/h1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIAREQXQLOOAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC#N)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60398334 | |
Record name | 4-azidobutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60398334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21994-40-1 | |
Record name | NSC137895 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137895 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-azidobutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60398334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 4-Aminobutanenitrile important, and how is 4-Azidobutanenitrile relevant to its synthesis?
A1: 4-Aminobutanenitrile (4-ABuN) is a crucial building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders like Parkinson's and Alzheimer's diseases. [] this compound serves as a precursor to 4-ABuN. The research demonstrates an improved method for synthesizing 4-ABuN from this compound using a modified Staudinger reduction. []
Q2: What challenges are associated with the synthesis and storage of 4-Aminobutanenitrile, and how does the research address them?
A2: The research highlights the instability of 4-ABuN at room temperature. [] Previous synthesis methods, including Co(II)-catalyzed reduction and traditional Staudinger reduction of this compound, resulted in low yields of 4-ABuN. [] The modified Staudinger reduction proposed in the paper, employing pyridine as a solvent and controlled temperature increase, improves the yield significantly. [] Furthermore, the research addresses the storage issue by converting 4-ABuN to its hydrochloride salt (4-ABuN•HCl), which exhibits greater stability at room temperature. []
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